
Ethyl 2,2-Dichloro-2-nitroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-Dichloro-2-nitroacetate is an organic compound with the molecular formula C4H5Cl2NO4. It is a nitro compound that contains both chlorine and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,2-Dichloro-2-nitroacetate can be synthesized through the reaction of ethyl nitroacetate with chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where ethyl nitroacetate is treated with thionyl chloride to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,2-Dichloro-2-nitroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis Reactions: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols are used under basic conditions.
Reduction Reactions: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Hydrolysis Reactions: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Reduction Reactions: Amino derivatives.
Hydrolysis Reactions: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 2,2-Dichloro-2-nitroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-Dichloro-2-nitroacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-Dichloro-2-nitroacetate can be compared with other similar compounds, such as:
Ethyl 2-nitroacetate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.
2,2-Dichloro-2-nitroethanol: Contains a hydroxyl group instead of an ester group, leading to different chemical properties and uses.
This compound is unique due to the presence of both chlorine and nitro functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H5Cl2NO4 |
|---|---|
Poids moléculaire |
201.99 g/mol |
Nom IUPAC |
ethyl 2,2-dichloro-2-nitroacetate |
InChI |
InChI=1S/C4H5Cl2NO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |
Clé InChI |
BQNLRKAHUIBXDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C([N+](=O)[O-])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
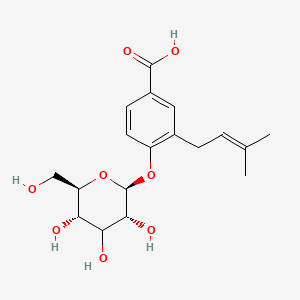

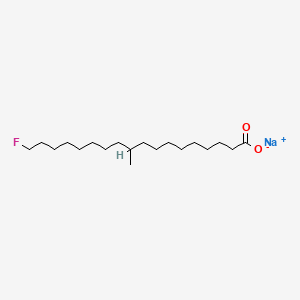
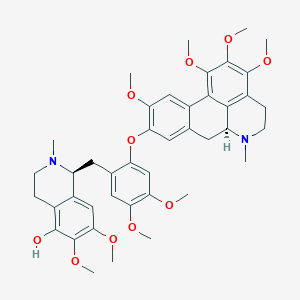

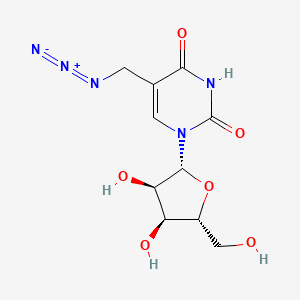
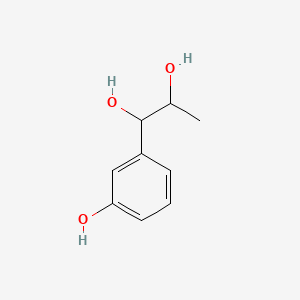
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
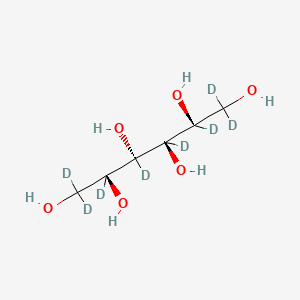
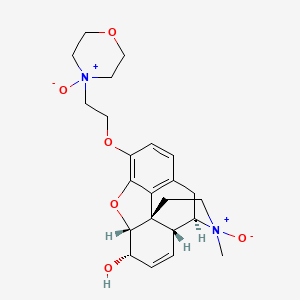
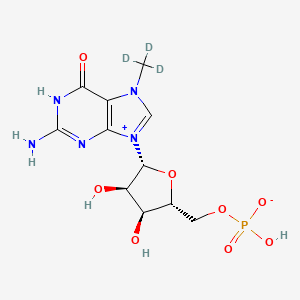
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
